2,5-Dihydroxyterephthalic acid

Description

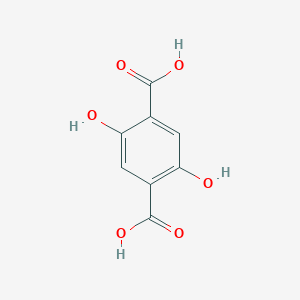

Structure

3D Structure

Properties

IUPAC Name |

2,5-dihydroxyterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O6/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2,9-10H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFRNYNHAZOYNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30209867 | |

| Record name | 2,5-Dihydroxyterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-92-4 | |

| Record name | 2,5-Dihydroxyterephthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dihydroxyterephthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 610-92-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407960 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dihydroxyterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dihydroxyterephthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.310 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery and Synthesis of 2,5-Dihydroxyterephthalic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxyterephthalic acid (DHTA), a key building block in the synthesis of advanced polymers and metal-organic frameworks (MOFs), has a rich history rooted in the development of synthetic organic chemistry. This technical guide provides an in-depth exploration of the historical discovery and evolving synthesis methodologies of this versatile compound. We will delve into the key experimental protocols that have defined its preparation, present quantitative data from various synthetic routes, and visualize the chemical pathways involved.

The Early History: A Focus on Synthesis

The "discovery" of this compound is not attributed to a single event of isolation from a natural source, but rather to its initial chemical synthesis. The early preparations of DHTA and other hydroxybenzoic acids were characterized by long reaction times and the need for high temperatures and pressures.[1]

One of the earliest documented methods for synthesizing this compound was reported by Marzin in 1933.[1][2] This method involved the use of 2,5-dibromoterephthalic acid as a starting material. Another significant early contribution came from Singh et al. in 1957, who also utilized 2,5-dibromoterephthalic acid.[1][2]

A different synthetic approach involves the Kolbe-Schmitt reaction, a well-established method for carboxylating phenols.[3][4][5] This reaction has been adapted for the production of DHTA from hydroquinone (B1673460) and carbon dioxide.[6]

Key Historical Synthesis Protocols

The following sections detail the experimental methodologies for the key historical syntheses of this compound.

Marzin's Synthesis (1933)

The work of Marzin, published in the Journal fuer Praktische Chemie in 1933, laid the groundwork for the synthesis of DHTA from a halogenated precursor.[1][2]

Experimental Protocol:

The synthesis of this compound was achieved starting from 2,5-dibromoterephthalic acid. The reaction was conducted in the presence of copper powder, which acted as a catalyst.[1][2]

Singh et al.'s Method (1957)

In 1957, Singh and his collaborators reported a method in the Journal of the Indian Chemical Society that also used 2,5-dibromoterephthalic acid.[1][2]

Experimental Protocol:

This procedure involved the condensation of 2,5-dibromoterephthalic acid with phenol. The reaction was carried out in the presence of potassium hydroxide (B78521) (KOH) and copper powder.[1][2]

The Kolbe-Schmitt Reaction for DHTA

The Kolbe-Schmitt reaction provides a more direct route to aromatic hydroxy acids.[3][4][5] An improved process for producing this compound via this method is detailed in a US patent.[6]

Experimental Protocol:

This synthesis involves the reaction of hydroquinone with carbon dioxide. A key aspect of the improved process is the presence of 1.2 to 2.8 moles of water per mole of hydroquinone. The reaction of water-free alkali compounds of hydroquinone with dry carbon dioxide at elevated temperatures and superatmospheric pressure yields the salts of this compound. The resulting reaction product is then dissolved in water, filtered, and the free acid is precipitated from the filtrate using a mineral acid.[6]

Modern Synthetic Approaches and Quantitative Data

More contemporary methods for synthesizing this compound have focused on improving yield, purity, and reaction conditions. The following table summarizes quantitative data from some of these more recent approaches.

| Starting Material(s) | Key Reagents/Catalysts | Reaction Conditions | Yield | Purity | Reference |

| 2,5-Dibromoterephthalic acid | CuBr, 2,2',6,6'-tetramethylheptanedione-3,5, Na2CO3 | Reflux in H2O | 92% | ~89% (¹H NMR) | [2] |

| Hydroquinone, KOH | n-octane (solvent) | 220 °C, 11.5 MPa, 400 r/min, 4 h | 76.52% | Not specified | [7] |

| Disodium salt of hydroquinone, CO2 | Sodium acetate (B1210297) (catalyst) | 200°C, 10 bar, 250 min | 83% | Not specified | [8][9] |

Synthesis Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the key historical synthesis methods for this compound.

References

- 1. US7355070B1 - Process for the synthesis of this compound - Google Patents [patents.google.com]

- 2. PROCESS FOR THE SYNTHESIS OF this compound - Patent 2089349 [data.epo.org]

- 3. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 4. aakash.ac.in [aakash.ac.in]

- 5. byjus.com [byjus.com]

- 6. US3448145A - Process for the production of this compound - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

early synthesis methods of 2,5-Dihydroxyterephthalic acid

An In-depth Technical Guide to the Early Synthesis Methods of 2,5-Dihydroxyterephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core early synthesis methods for this compound, a crucial monomer in the production of high-performance polymers and an important intermediate in the synthesis of pharmaceuticals and other valuable materials.[1][2] This document details the key experimental protocols, presents quantitative data in a structured format, and illustrates the reaction pathways for a clear understanding of the chemical transformations.

Kolbe-Schmitt Reaction of Hydroquinone (B1673460)

One of the most established methods for synthesizing this compound is the Kolbe-Schmitt reaction, which involves the dicarboxylation of hydroquinone.[3][4] This reaction is typically carried out by treating a dialkali metal salt of hydroquinone with carbon dioxide at elevated temperatures and pressures.[3][4][5]

General Reaction Pathway

The fundamental transformation in the Kolbe-Schmitt synthesis of this compound involves the reaction of the dipotassium (B57713) salt of hydroquinone with carbon dioxide to form the dipotassium salt of the product, which is then acidified to yield the final acid.

Caption: Kolbe-Schmitt reaction pathway for this compound synthesis.

Experimental Protocols

Example Protocol from Patent US3448145A:

A mixture of 55 parts of hydroquinone, 56 parts of crushed potassium hydroxide, 35 parts of anhydrous potassium carbonate, 3 parts of water, and 400 parts of technical xylene are introduced into an autoclave.[5] The water content, including that from the formation of the hydroquinonate, is approximately 2.33 moles per mole of hydroquinone.[5] The mixture is reacted with carbon dioxide under superatmospheric pressure at a temperature between 160 and 240 °C.[5] After the reaction, the product is dissolved in water, filtered, and the free acid is precipitated from the filtrate using a mineral acid.[5]

Example Protocol from Patent US20120310008A1:

The dialkali metal salt of hydroquinone is reacted with carbon dioxide in a reaction medium in the presence of a potassium salt.[3] In one example, the dipotassium salt of hydroquinone is used, and the reaction mixture is heated to 60-70°C with stirring.[3] Following the reaction, the mixture is separated into aqueous and reaction medium layers, and the product is quantified using high-performance liquid chromatography.[3]

Quantitative Data

| Parameter | Value | Reference |

| Example 1 | ||

| Hydroquinone | 55 parts | [5] |

| Potassium Hydroxide | 56 parts | [5] |

| Potassium Carbonate | 35 parts | [5] |

| Water | 3 parts | [5] |

| Solvent | 400 parts technical xylene | [5] |

| Water to Hydroquinone Ratio | 2.33 moles/mole | [5] |

| Yield | 91% | [5] |

| Example 2 | ||

| Hydroquinone | 55 parts | [5] |

| Potassium Hydroxide | 56 parts | [5] |

| Potassium Carbonate | 35 parts | [5] |

| Water | 7.2 parts | [5] |

| Solvent | 500 parts technical xylene | [5] |

| Water to Hydroquinone Ratio | 2.8 moles/mole | [5] |

| Yield | 78% | [5] |

| Example 3 | ||

| Starting Material | Dipotassium salt of hydroquinone | [3] |

| Yield of this compound | 86.39% | [3] |

| By-product (2,5-dihydroxybenzoic acid) | 6.92% | [3] |

| Unreacted Hydroquinone | 5.83% | [3] |

Synthesis from 2,5-Dihaloterephthalic Acid

An alternative early route to this compound involves the nucleophilic substitution of halogens from a 2,5-dihaloterephthalic acid precursor. This method often employs a copper catalyst to facilitate the hydroxylation.[1][2]

General Reaction Pathway

The synthesis starts with a 2,5-dihaloterephthalic acid, which is first converted to its dibasic salt. This salt is then reacted with a base in the presence of a copper source and a coordinating ligand to form the dibasic salt of the product, followed by acidification.

Caption: Synthesis of this compound from a 2,5-dihaloterephthalic acid precursor.

Experimental Protocols

Example Protocol from Patent US7355070B1:

This process involves contacting a 2,5-dihaloterephthalic acid with a base to form the dibasic salt.[1] This salt is then reacted with a base and a copper source in the presence of a coordinating ligand to form the dibasic salt of this compound.[1] Finally, the dibasic salt is treated with an acid to yield the final product.[1]

Detailed Protocol from Patent 2089349:

Under a nitrogen atmosphere, 2.00 g (6.2 mmol) of 2,5-dibromoterephthalic acid was combined with 15 g of H₂O.[6] Then, 0.679 g (6.4 mmol) of Na₂CO₃ was added, and the mixture was heated to reflux with stirring for 30 minutes.[6] Another 0.940 g (9.0 mmol) of Na₂CO₃ was added, and reflux was continued for another 30 minutes.[6] A solution of the copper catalyst and ligand was then added, and the reaction was stirred for 30 hours at 80°C.[6] After cooling, the mixture was acidified with concentrated HCl, and the resulting yellow precipitate was filtered, washed with water, and dried.[6]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2,5-Dibromoterephthalic Acid | [6] |

| Base | Sodium Carbonate (Na₂CO₃) | [6] |

| Catalyst System | CuBr and 2,2',6,6'-tetramethylheptanedione-3,5 | [6] |

| Reaction Temperature | 80 °C | [6] |

| Reaction Time | 30 hours | [6] |

| Purity of Crude Product | ~89% | [6] |

| Net Yield | 92% | [6] |

Synthesis via Grignard Reaction

A less common, but notable, early method involves the use of a Grignard reagent prepared from a 1,4-dihalo-2,5-dialkoxy benzene (B151609) derivative. This approach offers the advantage of proceeding under normal pressure conditions.[7]

General Reaction Pathway

The synthesis begins with the formation of a Grignard reagent from 1,4-dihalo-2,5-dialkoxy benzene. This reagent then reacts with carbon dioxide to form a dicarboxylate intermediate, which is subsequently hydrolyzed to yield this compound.

Caption: Grignard reaction pathway for the synthesis of this compound.

Experimental Protocols

Example Protocol from Patent CN102211996A:

In anhydrous butyl ether with iodine as an initiator, fresh magnesium turnings and 1,4-diiodo-2,5-dipropoxybenzene (4.46 g, 0.01 mol) are reacted to form the Grignard reagent.[7] This is then reacted with dry CO₂ gas.[7] The resulting product is acidified with 15 ml of 20% H₂SO₄ to obtain 2,5-dipropoxyterephthalic acid.[7] This intermediate is then hydrolyzed at room temperature in a dichloromethane (B109758) solution of boron tribromide (20 ml of 1 mol/L) to yield the final this compound product.[7]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 1,4-Diiodo-2,5-dipropoxybenzene | [7] |

| Grignard Formation Solvent | Anhydrous Butyl Ether | [7] |

| Carboxylation Agent | Dry CO₂ | [7] |

| Hydrolysis Agent | Boron Tribromide in Dichloromethane | [7] |

| Yield | 85% | [7] |

| Purity | 98.3% | [7] |

References

- 1. US7355070B1 - Process for the synthesis of this compound - Google Patents [patents.google.com]

- 2. US7777072B2 - Process for the synthesis of this compound - Google Patents [patents.google.com]

- 3. US20120310008A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 4. EP2530067B1 - Process for preparing this compound - Google Patents [patents.google.com]

- 5. US3448145A - Process for the production of this compound - Google Patents [patents.google.com]

- 6. PROCESS FOR THE SYNTHESIS OF this compound - Patent 2089349 [data.epo.org]

- 7. CN102211996A - Preparation method of 2,5-dihydroxy terephthalic acid - Google Patents [patents.google.com]

Theoretical Insights into the Electronic Properties of 2,5-Dihydroxyterephthalic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxyterephthalic acid (DHTA), a redox-active organic molecule, has garnered significant attention in materials science and coordination chemistry. Its ability to serve as a versatile linker in the construction of Metal-Organic Frameworks (MOFs) has opened avenues for applications in gas storage, catalysis, and electrochromism. Understanding the electronic properties of DHTA is paramount to designing and optimizing these functional materials. This technical guide provides a comprehensive overview of the theoretical studies investigating the electronic characteristics of DHTA, with a primary focus on its behavior within MOF structures, which is the context of the majority of available research.

Theoretical and computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and properties of DHTA. These studies provide valuable insights that complement experimental findings and guide the rational design of novel materials with tailored functionalities.

Electronic Properties of this compound in MOFs

Theoretical investigations have predominantly focused on the electronic properties of DHTA when it is integrated as a linker (often denoted as DOBDC or dhtp) in MOFs. In these structures, the interaction between the DHTA linker and the metal nodes significantly influences the overall electronic behavior of the material.

A key electronic property of these materials is the band gap, which is the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This property is crucial in determining the material's conductivity and its potential applications in electronics and photocatalysis.

Quantitative Data Summary

The following table summarizes key quantitative electronic property data for MOFs containing the this compound linker as determined by theoretical calculations.

| Material System | Property | Calculated Value | Computational Method |

| Y-DOBDC MOF | Band Gap | 2.25 - 3.00 eV | DFT |

Note: The band gap in Y-DOBDC MOF is reported to be dependent on the degree of hydrogen bonding within the framework.

Theoretical and Experimental Protocols

The theoretical investigation of the electronic properties of this compound and its corresponding MOFs relies heavily on Density Functional Theory (DFT). These computational methods allow for the optimization of molecular and crystal structures and the calculation of various electronic properties.

Key Experimental Methodologies Cited

Structure Optimization and Electronic Property Calculation using DFT:

-

Software: A variety of quantum chemistry software packages are employed, with notable examples being CRYSTAL17, VASP, and CRYSTAL06.[1][2][3]

-

Functionals: The choice of functional is critical for accurate calculations. The hybrid B3LYP functional, often with empirical dispersion corrections (e.g., B3LYP-D*), is a common choice for these systems.[2][3]

-

Methodology for Solid-State Calculations: For MOFs, periodic boundary conditions are used to simulate the crystalline structure. The geometry of the unit cell and the atomic positions are optimized to find the minimum energy configuration. Following geometry optimization, the electronic properties, such as the band structure and density of states, are calculated to determine the HOMO-LUMO gap.

Visualizations

Logical Workflow for Theoretical Analysis

The following diagram illustrates a typical workflow for the theoretical analysis of a MOF containing the this compound linker.

Influence of Hydrogen Bonding on Electronic Properties

Theoretical studies have indicated a relationship between the structural properties of the MOF, such as hydrogen bonding, and its electronic properties. The following diagram illustrates this logical relationship.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 2,5-Dihydroxyterephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize 2,5-Dihydroxyterephthalic acid (DHTA), a compound of interest in various research fields, including its use as a linker in metal-organic frameworks and as a matrix in mass spectrometry.[1][2] This document details the expected spectroscopic data and provides standardized experimental protocols for obtaining them.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from various spectroscopic techniques for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.02 | Singlet | 2H | Carboxylic acid protons (-COOH) |

| ~7.34 | Singlet | 2H | Aromatic protons (-CH) |

| ~10.14 | Singlet | 2H | Hydroxyl protons (-OH) |

Note: The chemical shifts of labile protons (-COOH and -OH) can vary significantly with solvent, concentration, and temperature. Data presented is based on spectra run in DMSO-d₆.[3]

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~171.0 | Carboxylic acid carbon (-COOH) |

| ~152.5 | Aromatic carbon attached to hydroxyl group (C-OH) |

| ~119.6 | Aromatic carbon (-CH) |

| ~117.7 | Aromatic carbon attached to carboxylic acid group (C-COOH) |

Note: Carbon signal assignments are based on typical chemical shifts for similar functional groups.[4]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-3500 | Broad | O-H stretch (hydroxyl and carboxylic acid) |

| ~1650 | Strong | C=O stretch (carboxylic acid) |

| ~1580 | Medium | C=C stretch (aromatic ring) |

| ~1450 | Medium | O-H bend (hydroxyl) |

| ~1200 | Strong | C-O stretch (carboxylic acid and phenol) |

| ~820 | Medium | C-H bend (aromatic) |

Note: Peak positions and intensities can vary based on the sample preparation method.[5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

| Solvent | λmax (nm) |

| Various Organic Solvents | ~355 |

Note: this compound exhibits strong UV absorption.[2][6] The exact maximum absorption wavelength (λmax) can be influenced by the solvent used.[7]

Mass Spectrometry

| Technique | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) |

| Electrospray Ionization (ESI) | 199.0242 | 197.0086 |

Note: The molecular weight of this compound is 198.13 g/mol .[8][9] The observed mass-to-charge ratio (m/z) will depend on the ionization mode.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[10]

-

Instrumentation: The analysis is performed on a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

The spectral width should be set to encompass the expected chemical shift range (typically 0-15 ppm).

-

A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum.

-

Proton decoupling is typically used to simplify the spectrum.

-

The spectral width should cover the expected range for organic molecules (typically 0-200 ppm).

-

-

Data Processing:

-

Process the raw data by applying a Fourier transform.

-

Phase and baseline correct the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Thin Solid Film Method): [11]

-

Sample Preparation:

-

Dissolve a small amount (a few milligrams) of this compound in a volatile solvent in which it is soluble (e.g., acetone (B3395972) or methanol).

-

Place a drop of the resulting solution onto a clean, dry IR-transparent salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[11]

-

-

Background Spectrum: Obtain a background spectrum of the clean, empty sample compartment.

-

Sample Spectrum: Place the salt plate with the sample film in the spectrometer's sample holder.

-

Data Acquisition:

-

Acquire the IR spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol (B129727), or acetonitrile).[12] The concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.1-1.0 AU).

-

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.[13] This will be used to correct for the absorbance of the solvent and the cuvette.

-

Sample Measurement:

-

Rinse the cuvette with a small amount of the sample solution before filling it.

-

Place the cuvette in the spectrophotometer.

-

-

Data Acquisition:

-

Scan a range of wavelengths, for example, from 200 to 500 nm.[6]

-

The instrument will record the absorbance at each wavelength.

-

-

Data Processing:

-

The software will automatically subtract the baseline spectrum from the sample spectrum.

-

Identify the wavelength of maximum absorbance (λmax).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of this compound in a solvent suitable for ESI, such as methanol or acetonitrile, with a small amount of formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode) to aid ionization.

-

Instrumentation: The analysis is performed on a mass spectrometer equipped with an ESI source.

-

Data Acquisition:

-

The sample solution is introduced into the ESI source at a constant flow rate.

-

Acquire mass spectra in both positive and negative ion modes over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

-

The accurate mass of the molecular ion can be used to confirm the elemental composition.

-

If fragmentation is induced (MS/MS), the resulting fragment ions can provide further structural information.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

References

- 1. Crystal structure of 2,5-dihydroxyterephthalic acid from powder diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Matrix for Improved Detection and Imaging of Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. chemscene.com [chemscene.com]

- 9. This compound | C8H6O6 | CID 69131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. ossila.com [ossila.com]

- 13. engineering.purdue.edu [engineering.purdue.edu]

A Technical Guide to the Fundamental Chemical Properties of 2,5-Dihydroxyterephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxyterephthalic acid, also known as 2,5-dihydroxy-1,4-benzenedicarboxylic acid, is an aromatic organic compound that has garnered significant interest in various scientific fields, particularly in materials science and as a building block in organic synthesis. Its rigid structure, featuring both carboxylic acid and hydroxyl functional groups, allows for diverse chemical modifications and applications, including the synthesis of metal-organic frameworks (MOFs), specialty polymers, and as an intermediate for pharmaceuticals and dyestuffs.[1][2][3] This technical guide provides an in-depth overview of the core chemical properties of this compound, detailed experimental protocols, and visualizations of key processes.

Core Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a dark gray to green or yellow-greenish powder.[4][5][6] It is combustible but does not ignite readily.[1][2]

Structural and Molecular Information

| Property | Value | Source |

| Molecular Formula | C₈H₆O₆ | [4][7][8] |

| Molecular Weight | 198.13 g/mol | [4][7][8][9][10] |

| IUPAC Name | This compound | [9] |

| SMILES | OC(=O)c1cc(O)c(cc1O)C(O)=O | [4][7][8][11] |

| InChI | InChI=1S/C8H6O6/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2,9-10H,(H,11,12)(H,13,14) | [4][7][11][12] |

| InChIKey | OYFRNYNHAZOYNF-UHFFFAOYSA-N | [4][7][11][13] |

| CAS Number | 610-92-4 | [4][7][8][12] |

Physicochemical Data

| Property | Value | Conditions | Source |

| Melting Point | >300 °C | (lit.) | [1][4][7][11] |

| Boiling Point | 498.9 ± 45.0 °C | (Predicted) | [1][2][4] |

| Density | 1.779 ± 0.06 g/cm³ | (Predicted) | [1][2][4] |

| pKa | 2.17 ± 0.10 | (Predicted) | [1][4][5] |

| Vapor Pressure | 0.0 ± 1.3 mmHg | at 25°C | [13] |

| Refractive Index | 1.718 | [13] |

Solubility

This compound is sparingly soluble in water and alcohols but is soluble in polar aprotic solvents, particularly at elevated temperatures.[12] It is noted to be soluble in hot dimethylformamide (DMF).[1][2][4][13][14] Quantitative solubility data in various solvents has been determined and is summarized below.

| Solvent | Temperature (K) | Mole Fraction Solubility (x10³) |

| N,N-Dimethylformamide (DMF) | 298.15 | 1.95 |

| 313.15 | 3.42 | |

| 328.15 | 5.89 | |

| 343.15 | 9.87 | |

| 358.15 | 16.01 | |

| 370.15 | 23.32 | |

| Dimethylsulfoxide (DMSO) | 293.15 | 1.68 |

| 303.15 | 2.54 | |

| 313.15 | 3.81 | |

| 323.15 | 5.61 | |

| 333.15 | 8.16 | |

| 342.15 | 11.23 | |

| N,N-Dimethylacetamide (DMAc) | 318.15 | 3.11 |

| 328.15 | 4.65 | |

| 338.15 | 6.84 | |

| 348.15 | 9.98 | |

| 355.55 | 12.92 | |

| Acetic Acid | 320.15 | 0.21 |

| 333.15 | 0.35 | |

| 346.15 | 0.59 | |

| 359.15 | 0.96 | |

| 369.15 | 1.38 |

Data extracted from the Journal of Chemical & Engineering Data.

Spectral Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural features of this compound can be confirmed by ¹H and ¹³C NMR spectroscopy.

-

¹H NMR: In a deuterated solvent such as DMSO-d₆, the spectrum would be expected to show a singlet for the two equivalent aromatic protons. The chemical shifts for the acidic protons of the carboxylic acid and hydroxyl groups would also be present, though their positions can vary with concentration and temperature.

-

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the different carbon atoms in the molecule. Key resonances include those for the carboxylic acid carbons, the aromatic carbons bearing hydroxyl groups, and the aromatic carbons bearing the carboxylic acid groups. One study reported the following assignments for a derivative: signals around 163-166 ppm for the carboxylic carbons, and aromatic carbon signals between 114-150 ppm.[13] Another source indicates a peak at 171.0 ppm assigned to the carboxylic carbon and aromatic signals at 119.6, 152.5, and 117.7 ppm.[14]

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides confirmation of its key functional groups. Characteristic absorption bands include:

-

A broad O-H stretching band from the carboxylic acid and hydroxyl groups, typically in the region of 2500-3300 cm⁻¹.

-

A strong C=O stretching band from the carboxylic acid groups, usually appearing around 1680-1710 cm⁻¹.

-

C-O stretching and O-H bending vibrations in the fingerprint region (below 1500 cm⁻¹).

-

Aromatic C=C stretching bands.

In the context of its use in MOF synthesis, the asymmetric and symmetric stretching vibrations of the carboxylate groups are often observed around 1580 cm⁻¹ and 1370 cm⁻¹, respectively.[15]

UV-Visible (UV-Vis) Spectroscopy

This compound exhibits strong absorption in the UV-Vis region, a property that is utilized in its application as a matrix for mass spectrometry imaging.[16]

Stability and Reactivity

This compound is a stable solid under normal laboratory conditions and should be stored in a dry, well-ventilated place at room temperature.[4][17][18] It is incompatible with strong oxidizing agents.[17] Hazardous decomposition products upon heating include carbon monoxide and carbon dioxide.[17][18]

The presence of both hydroxyl and carboxylic acid groups makes it a versatile reagent. The carboxylic acid groups can undergo esterification and amidation reactions, while the hydroxyl groups can be functionalized.[12] This dual reactivity is fundamental to its use in polymer chemistry and as a linker in coordination polymers.[3][12]

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are summaries of two common approaches.

Method 1: Carboxylation of Hydroquinone (B1673460)

This method involves the reaction of a disodium (B8443419) salt of hydroquinone with carbon dioxide under pressure.[4][6]

-

Reactants: Disodium salt of hydroquinone (DSH), carbon dioxide, sodium acetate (B1210297) (catalyst), mineral oil (reaction medium).[4][6]

-

Procedure:

-

The disodium salt of hydroquinone is prepared in-house.

-

The DSH, sodium acetate, and mineral oil are charged into a slurry reactor.

-

The reactor is heated (e.g., to 140°C for 3 hours) and purged with nitrogen.[4]

-

The reactor is then cooled (e.g., to 50°C) and the reactants are introduced under a continuous nitrogen purge.[4]

-

The temperature is raised (e.g., to 200°C) and the reactor is pressurized with carbon dioxide (e.g., to 10 bar).[4][6]

-

The reaction is allowed to proceed for a set time (e.g., 250 minutes).[6]

-

After cooling, the reaction mixture is acidified (e.g., with HCl solution to a pH of 5-6) to precipitate the product.[4]

-

The product is then isolated by filtration, washed, and dried.[4]

-

Method 2: From 2,5-Dihaloterephthalic Acid

This process involves the copper-catalyzed hydroxylation of a 2,5-dihaloterephthalic acid.[1][2]

-

Reactants: 2,5-dihaloterephthalic acid (e.g., 2,5-dibromoterephthalic acid), a base (e.g., NaOH), a copper source (e.g., CuBr), and a ligand that coordinates to copper.[1]

-

Procedure:

-

The 2,5-dihaloterephthalic acid is dissolved in an aqueous base to form the dibasic salt.

-

The copper source and ligand are added to the solution.

-

The reaction mixture is heated (e.g., to 80°C) under an inert atmosphere (e.g., nitrogen) for an extended period (e.g., 30 hours).[1]

-

After cooling, the mixture is acidified with a strong acid (e.g., concentrated HCl) to precipitate the this compound.[1][2]

-

The precipitate is collected by filtration, washed with water, and dried.[1][2]

-

Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of synthesized this compound can be determined by HPLC.

-

Methodology: A reversed-phase HPLC method is typically employed. The mobile phase can consist of a gradient of an aqueous acidic solution (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol). Detection is commonly performed using a UV detector.

-

Results: In one reported method, this compound has an elution time of 6.1-6.3 minutes, while potential by-products such as 2,5-dihydroxybenzoic acid and hydroquinone elute at approximately 7.3 and 9.2 minutes, respectively.[4]

Visualizations

The following diagrams illustrate key workflows related to this compound.

Caption: Workflow for the synthesis of this compound via carboxylation.

Caption: Workflow for purity analysis of this compound by HPLC.

Conclusion

This compound is a valuable and versatile chemical compound with a well-defined set of chemical and physical properties. Its utility as a monomer and synthetic intermediate is underscored by its reactivity and stability. The information presented in this guide, from fundamental data to experimental protocols, is intended to support researchers and developers in the effective application of this compound in their work.

References

- 1. US7355070B1 - Process for the synthesis of this compound - Google Patents [patents.google.com]

- 2. US20080132668A1 - Process for the synthesis of 2, 5-dihydroxyterephthalic acid - Google Patents [patents.google.com]

- 3. From partial to complete neutralization of this compound in the Li–Na system: crystal chemistry and electrochemical behavior of Na2Li2C8H2O6vs. Li - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound 98 610-92-4 [sigmaaldrich.com]

- 8. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]

- 9. labsolu.ca [labsolu.ca]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. This compound - CD Bioparticles [cd-bioparticles.net]

- 12. Process for the synthesis of this compound [patentalert.com]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. This compound: A Matrix for Improved Detection and Imaging of Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound | C8H6O6 | CID 69131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. This compound | 610-92-4 [chemicalbook.com]

CAS number and molecular structure of 2,5-Dihydroxyterephthalic acid

This technical guide provides a comprehensive overview of 2,5-Dihydroxyterephthalic acid (DHTA), a pivotal organic compound for researchers, scientists, and professionals in drug development and materials science. It details the compound's chemical identity, molecular structure, and key quantitative data. Furthermore, this guide outlines detailed experimental protocols for its synthesis and characterization, offering a valuable resource for laboratory and industrial applications.

Chemical Identity and Molecular Structure

This compound is an aromatic dicarboxylic acid distinguished by two hydroxyl groups at the 2 and 5 positions of a terephthalic acid backbone.[1] This unique structure makes it a versatile building block in the synthesis of polymers and metal-organic frameworks (MOFs).[2][3]

CAS Number: 610-92-4[1][4][5][6][7][8]

Molecular Formula: C₈H₆O₆[4]

Molecular Structure:

The molecular structure of this compound consists of a benzene (B151609) ring substituted with two carboxylic acid groups at positions 1 and 4, and two hydroxyl groups at positions 2 and 5. The crystal structure of the anhydrous form has been solved and indicates that the molecules are linked by strong hydrogen bonds.[9]

Canonical SMILES: C1=C(C(=CC(=C1O)C(=O)O)O)C(=O)O[10]

InChI Key: OYFRNYNHAZOYNF-UHFFFAOYSA-N[1][7]

Quantitative Data

The following tables summarize the key chemical and physical properties of this compound.

| Identifier | Value | Reference |

| CAS Number | 610-92-4 | [1][4] |

| Molecular Weight | 198.13 g/mol | [4][10] |

| Molecular Formula | C₈H₆O₆ | [1][4] |

| Property | Value | Reference |

| Appearance | White to off-white or yellow-greenish crystalline solid/powder | [1][2] |

| Melting Point | >300 °C | [8] |

| Solubility | Soluble in polar solvents such as water, alcohols, and hot dimethylformamide. | [1][6][8] |

| Purity | Commonly available in purities of ≥95%, ≥97%, and 98%+. | [4][11][12] |

Experimental Protocols

The synthesis of this compound can be achieved through various methods. Below are detailed protocols for two common synthetic routes.

3.1. Synthesis from Disodium (B8443419) Salt of Hydroquinone (B1673460) and Carbon Dioxide

This method involves the carboxylation of the disodium salt of hydroquinone in a slurry reactor.

-

Materials: Disodium salt of hydroquinone (DSH), carbon dioxide, sodium acetate (B1210297) (catalyst), hydrochloric acid, methanol (B129727).[2]

-

Equipment: Slurry reactor, heating and cooling system, stirrer.[2]

-

Procedure:

-

The reactor is heated to 140°C for 3 hours and then purged with nitrogen.[13]

-

After cooling to 50°C, the reactants (DSH and sodium acetate) are introduced into the reactor under a continuous nitrogen purge.[13]

-

The reaction is carried out under a pressure of 10 bar and at a temperature of 200°C.[2] The mixture is stirred continuously.

-

The reaction proceeds for a specified duration, with an optimal time of 250 minutes yielding high product conversion.[2]

-

After the reaction, the mixture is cooled to 80°C.[2]

-

A 5.9% solution of hydrochloric acid is added to the mixture and stirred for 15-20 minutes until the pH reaches 5-6, precipitating the product.[2]

-

The aqueous phase is separated, and methanol is added.[2]

-

The resulting mixture is dried at 80°C for 6 hours to obtain a yellow-greenish powder of this compound.[2][13]

-

-

Analysis: The yield and purity of the synthesized DHTA can be determined using High-Performance Liquid Chromatography (HPLC). The structure can be confirmed by X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR).[2][13] An optimized yield of 83% has been reported for this method.[2]

3.2. Synthesis from 2,5-Dihaloterephthalic Acid

This process involves the nucleophilic substitution of a halogen with a hydroxyl group, catalyzed by a copper source.

-

Materials: 2,5-dihaloterephthalic acid (e.g., 2,5-dibromoterephthalic acid), a base (e.g., NaOH), a copper source (e.g., CuBr), a ligand that coordinates to copper, and an acid for precipitation (e.g., HCl).[14]

-

Procedure:

-

2,5-dihaloterephthalic acid is dissolved in water with a base to form the corresponding dibasic salt.[14]

-

This solution is heated, typically between 75 and 95°C.[14]

-

A solution of the copper source and a coordinating ligand is prepared and added to the reaction mixture under a nitrogen atmosphere.[14]

-

The reaction is stirred at an elevated temperature (e.g., 80°C) for an extended period (e.g., 30 hours).[14]

-

After cooling to room temperature, the reaction mixture is acidified with a strong acid, such as concentrated HCl, to precipitate the crude this compound.[14]

-

The precipitate is filtered, washed with water, and dried.[14]

-

-

Analysis: The purity of the product can be assessed using ¹H NMR.[14]

Logical and Experimental Workflows

The following diagrams illustrate the logical relationships in the synthesis and application of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Applications of this compound.

Role in Drug Development and Research

While primarily recognized as a monomer and a linker in materials science, this compound also serves as an important intermediate in organic synthesis.[3][8] Its bifunctional nature, with both carboxylic acid and hydroxyl groups, allows for its use in the construction of more complex molecules with potential biological activity.[3] Researchers in drug development can utilize DHTA as a scaffold to synthesize novel compounds for various therapeutic targets. Its application as a linker in MOFs is also relevant, as these materials are being explored for drug delivery systems.[15] The direct involvement of this compound in specific biological signaling pathways has not been established; its role is primarily as a precursor or building block for larger, active molecules.

References

- 1. CAS 610-92-4: this compound | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | CAS#:610-92-4 | Chemsrc [chemsrc.com]

- 6. This compound, 97% | Fisher Scientific [fishersci.ca]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. This compound | 610-92-4 [chemicalbook.com]

- 9. journals.iucr.org [journals.iucr.org]

- 10. This compound | C8H6O6 | CID 69131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound, 50 g, CAS No. 610-92-4 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 12. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 13. researchgate.net [researchgate.net]

- 14. US20080132668A1 - Process for the synthesis of 2, 5-dihydroxyterephthalic acid - Google Patents [patents.google.com]

- 15. This compound - CD Bioparticles [cd-bioparticles.net]

2,5-Dihydroxyterephthalic acid as a monomer for high-performance polymers

An In-depth Technical Guide to 2,5-Dihydroxyterephthalic Acid for High-Performance Polymers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (DHTA), a versatile monomer for the synthesis of high-performance polymers. This document covers the synthesis of DHTA, its polymerization into various polymer systems, and the key properties of these advanced materials, making it a valuable resource for professionals in materials science and drug development.

Introduction to this compound (DHTA)

This compound, also known as 2,5-dihydroxy-1,4-benzenedicarboxylic acid, is an aromatic carboxylic acid with the chemical formula C₈H₆O₆[1]. It is a solid, combustible compound that does not ignite readily[2]. DHTA serves as a crucial intermediate and monomer in the synthesis of a variety of materials, including agrochemicals, pharmaceuticals, dyestuffs, and notably, high-performance polymers and metal-organic frameworks (MOFs)[2][3]. Its rigid structure and the presence of hydroxyl and carboxylic acid functional groups allow for the creation of polymers with exceptional thermal stability and mechanical strength[4].

Polymers derived from DHTA are of significant interest for applications demanding high strength and stability, such as in the production of high-strength fibers[4]. The ability of the hydroxyl and carboxyl groups to form strong intermolecular hydrogen bonds and to chelate metals also makes DHTA a valuable building block for functional materials like MOFs used in gas separation and storage[5][6].

Synthesis of this compound

Several methods have been developed for the synthesis of DHTA, with the choice of method often depending on the desired purity, yield, and scale of production.

Synthesis from Hydroquinone (B1673460)

A common method for synthesizing DHTA involves the carboxylation of hydroquinone. One such process utilizes a slurry reactor where a disodium (B8443419) salt of hydroquinone is reacted with carbon dioxide under pressure in the presence of a catalyst[3][7].

Experimental Protocol: Synthesis of DHTA in a Slurry Reactor[3][7]

-

Reactor Preparation: The reactor is heated to 140°C for 3 hours and then purged with nitrogen.

-

Charging Reactants: The reactor is cooled to 50°C, and the reactants (disodium salt of hydroquinone and sodium acetate (B1210297) catalyst) are introduced under a continuous nitrogen purge.

-

Reaction: The reactor is pressurized with carbon dioxide to 10 bar and heated to 200°C. The reaction is carried out for a specified duration (e.g., 3-5 hours).

-

Acidification: After the reaction, the mixture is cooled, and an acid (e.g., hydrochloric acid) is added to precipitate the DHTA.

-

Purification: The crude product is then purified, for example, by washing and drying, to yield the final DHTA product.

A study optimized this process and achieved a DHTA yield of 83% at 200°C with a catalyst to disodium salt of hydroquinone molar ratio of 2.085 over 250 minutes[3].

Synthesis from 2,5-Dihaloterephthalic Acid

Another synthetic route involves the hydroxylation of a 2,5-dihaloterephthalic acid, such as 2,5-dibromoterephthalic acid, using a copper catalyst in a basic aqueous solution[4][8][9].

Experimental Protocol: Synthesis from 2,5-Dibromoterephthalic Acid[8][9]

-

Salt Formation: 2,5-dibromoterephthalic acid is dissolved in water with a base (e.g., Na₂CO₃) and heated to form the dibasic salt.

-

Catalytic Hydroxylation: A copper source (e.g., CuBr) and a coordinating ligand are added to the solution. The mixture is heated (e.g., 80°C) for an extended period (e.g., 30 hours) under a nitrogen atmosphere to form the dibasic salt of DHTA.

-

Acidification and Precipitation: The reaction mixture is cooled and acidified with a strong acid like HCl to precipitate the this compound.

-

Isolation and Purification: The resulting precipitate is filtered, washed with water, and dried.

This method has been reported to produce DHTA with a purity of about 89% and a net yield of 92%[8][9].

Summary of Synthesis Methods

| Starting Material | Key Reagents and Conditions | Reported Yield | Purity | Citations |

| Hydroquinone | Disodium salt of hydroquinone, CO₂, sodium acetate, 10 bar, 200°C | 83% | Not specified | [3][7] |

| 2,5-Dibromoterephthalic acid | Na₂CO₃, CuBr, ligand, 80°C, 30h, followed by HCl acidification | 92% | ~89% | [8][9] |

| p-Xylene | Cu-MCM41, ethanol, trifluoroacetic acid, H₂O₂, 90°C, 10h | ~80.6% | Not specified | [1] |

Synthesis Workflow Diagram

Caption: General synthetic routes to this compound.

Polymerization of this compound

DHTA is a versatile monomer for producing a range of high-performance polymers, most notably rigid-rod polymers and polyesters.

Rigid-Rod Polymers

One of the most significant applications of DHTA is in the synthesis of pyridobisimidazole-based rigid-rod polymers. These polymers are known for their exceptional thermal stability and mechanical properties, making them suitable for high-strength fibers[4].

Experimental Protocol: Synthesis of Pyridobisimidazole Polymer[4][8]

-

Monomer Preparation: this compound is mixed with a tetra-functional amine monomer, such as the trihydrochloride-monohydrate of tetraaminopyridine.

-

Polycondensation: The monomer mixture is heated in a strong acid solvent, typically polyphosphoric acid (PPA). The reaction temperature is gradually increased, for example, from 50°C to 110°C, then to 145°C to form an oligomer, and finally to a higher temperature between 160°C and 250°C for the final polymerization[4][8]. The reaction is often carried out under reduced pressure.

-

Precipitation and Purification: The resulting polymer is precipitated in a non-solvent like water, followed by washing and drying to obtain the final product.

Polyesters

DHTA can also be copolymerized with other diacids and diols to produce polyesters with enhanced properties. For instance, it can be incorporated into polyester (B1180765) formulations to improve heat stability[9].

Experimental Protocol: Polyester Synthesis[9]

-

Prepolymer Formation: DHTA is reacted with a diacid and a glycol in the presence of a catalyst, such as titanium tetraisopropoxide in butanol. This stage is typically carried out at temperatures ranging from 200-250°C to form a prepolymer.

-

Solid-Phase Polymerization: The prepolymer is then subjected to solid-phase polymerization at a higher temperature (e.g., 280°C) and under high vacuum (e.g., 0.08 mm Hg) to increase the molecular weight and achieve the desired polymer properties[9].

Polymerization Process Diagram

Caption: General polymerization schemes for DHTA-based polymers.

Properties of DHTA-Based High-Performance Polymers

The properties of polymers derived from DHTA are largely dictated by the rigid and planar nature of the monomer, which leads to highly ordered and strongly interacting polymer chains.

Thermal Properties

DHTA-based polymers, particularly the rigid-rod types, are known for their exceptional thermal stability. Thermogravimetric analysis (TGA) is a common technique to evaluate this property by measuring weight loss as a function of temperature[10]. Differential scanning calorimetry (DSC) and dynamic mechanical analysis (DMA) are used to determine the glass transition temperature (Tg), melting point (Tm), and other thermal transitions[11][12]. While specific quantitative data for DHTA polymers were not abundant in the provided search results, the literature on analogous aromatic polymers suggests decomposition temperatures well above 400°C.

Mechanical Properties

The mechanical properties of polymers, such as strength and stiffness, are influenced by factors like chain length, side groups, branching, and cross-linking[13]. The rigid-rod structure of DHTA-based polymers leads to high tensile strength and modulus. Dynamic mechanical thermal analysis (DMTA) is a key technique for characterizing the mechanical performance of such polymers, providing data on the storage modulus (G'), loss modulus (G''), and damping factor (tan δ) as a function of temperature[14][15].

Electrical Properties

While most polymers are electrical insulators, certain structures with conjugated double bonds can exhibit electrical conductivity[16]. The aromatic nature of DHTA and the potential for extended conjugation in its polymers suggest that they could be tailored for electronic applications. The electrical conductivity of polymers can be enhanced by doping[17]. The AC electrical conductivity of polymer composites can be in the semiconductor range[18].

Summary of Expected Polymer Properties

| Property | Description | Influencing Factors | Typical Characterization Techniques |

| Thermal Stability | Resistance to decomposition at high temperatures. | Aromatic backbone, intermolecular interactions. | TGA, DSC |

| Glass Transition (Tg) | Temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. | Chain rigidity, intermolecular forces. | DSC, DMA, TMA |

| Mechanical Strength | The ability to withstand an applied stress without failure (e.g., tensile strength, modulus). | Molecular weight, crystallinity, chain packing. | DMA, Tensile Testing |

| Solubility | The ability of the polymer to dissolve in a solvent. | Polymer structure, intermolecular forces, solvent polarity. | Solubility tests |

| Electrical Conductivity | The ability to conduct an electric current. | Conjugated systems, doping. | Dielectric Spectroscopy, Four-point probe |

Applications of DHTA-Based Polymers

The unique properties of DHTA-based polymers make them suitable for a variety of advanced applications.

-

High-Strength Fibers: The primary application for rigid-rod polymers derived from DHTA is in the production of high-performance fibers for aerospace, defense, and industrial applications where high strength and thermal stability are critical[4].

-

Metal-Organic Frameworks (MOFs): DHTA is a common linker for the synthesis of MOFs, which are porous materials with applications in gas storage and separation, catalysis, and sensing[5][6].

-

Conductive Polymers: With appropriate structural modifications and doping, DHTA-based polymers could be developed for use in electronic devices, such as organic light-emitting diodes (OLEDs) and polymer batteries[16][19].

-

Drug Delivery: The functional groups on the DHTA monomer can be utilized for attaching drug molecules, and the resulting polymers can be designed for controlled drug release applications.

Conclusion

This compound is a highly valuable monomer for the development of high-performance polymers. Its synthesis from readily available precursors and its ability to be polymerized into materials with exceptional thermal and mechanical properties make it a subject of ongoing research and development. The diverse potential applications, from structural materials to functional electronic and biomedical devices, ensure that DHTA will remain a key building block in the field of advanced materials.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | 610-92-4 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. US7355070B1 - Process for the synthesis of this compound - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. US20080132668A1 - Process for the synthesis of 2, 5-dihydroxyterephthalic acid - Google Patents [patents.google.com]

- 9. PROCESS FOR THE SYNTHESIS OF this compound - Patent 2089349 [data.epo.org]

- 10. jchemrev.com [jchemrev.com]

- 11. advanced-emc.com [advanced-emc.com]

- 12. blog.kohan.com.tw [blog.kohan.com.tw]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. azom.com [azom.com]

- 15. m.youtube.com [m.youtube.com]

- 16. youtube.com [youtube.com]

- 17. scispace.com [scispace.com]

- 18. mdpi.com [mdpi.com]

- 19. Electroactive Polymers for On-Demand Drug Release - PubMed [pubmed.ncbi.nlm.nih.gov]

Coordination Chemistry of 2,5-Dihydroxyterephthalic Acid with Metal Ions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxyterephthalic acid (DHTA), also known as 2,5-dihydroxybenzene-1,4-dicarboxylic acid, is a versatile organic ligand extensively utilized in the construction of coordination polymers and metal-organic frameworks (MOFs). Its rigid structure, featuring two carboxylic acid and two hydroxyl functional groups, allows for a variety of coordination modes with metal ions, leading to a rich diversity of network topologies and functionalities. The presence of both hard carboxylate oxygen and potentially hard/soft hydroxyl oxygen donors enables coordination with a wide range of metal ions, from transition metals and alkaline earth metals to lanthanides. The resulting materials exhibit promising properties for applications in gas storage and separation, catalysis, luminescence, and sensing, making them of significant interest to researchers in materials science and drug development. This guide provides a comprehensive overview of the coordination chemistry of DHTA, focusing on synthesis, structure, properties, and experimental protocols.

Synthesis of Metal-DHTA Coordination Compounds

The synthesis of metal-DHTA coordination compounds is predominantly achieved through solvothermal and hydrothermal methods. These techniques involve the reaction of a metal salt with DHTA in a suitable solvent or solvent mixture at elevated temperatures and pressures in a sealed vessel. The choice of solvent, temperature, reaction time, and the metal-to-ligand ratio can significantly influence the resulting crystal structure and properties of the material.

Experimental Protocols

Detailed methodologies for the synthesis of prominent metal-DHTA frameworks are provided below.

2.1.1. Solvothermal Synthesis of Bimetallic Ni-M-MOF-74 (M = Cu, Co, Zn)

This protocol is adapted from a method for preparing bimetallic MOF-74 analogues.[1]

-

Ligand Solution Preparation: Dissolve 1 mmol of this compound in a 1:1:1 (v/v/v) mixture of DMF, ethanol (B145695), and deionized water.

-

Metal Salt Solution Preparation: In separate containers, dissolve Ni(NO₃)₂·6H₂O (e.g., 0.99 mmol for 99 mol%) and the secondary metal nitrate (B79036) (e.g., Cu(NO₃)₂·3H₂O, Co(NO₃)₂·6H₂O, or Zn(NO₃)₂·6H₂O; 0.01-0.02 mmol) in deionized water.

-

Reaction Mixture: Combine the metal salt solutions with the ligand solution under stirring.

-

Solvothermal Reaction: Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave and heat at a specific temperature (typically 100-150 °C) for 12-24 hours.

-

Product Isolation and Activation: After cooling to room temperature, the crystalline product is collected by filtration, washed with a suitable solvent (e.g., DMF, then methanol), and activated by heating under vacuum to remove residual solvent molecules from the pores.

2.1.2. Reflux Synthesis of Ni-MOF-74

This method provides an alternative to solvothermal synthesis for producing Ni-MOF-74.

-

Reactant Solution: Dissolve 0.52 g of this compound in a 40 mL mixture of deionized water and ethanol (1:1 v/v). To this, add a 20 mL aqueous solution containing 1.30 g of nickel acetate (B1210297) tetrahydrate.

-

Reflux: Heat the mixture under reflux for 6 hours.

-

Product Isolation: After cooling to room temperature, the green powder product is collected by filtration, washed with deionized water and ethanol, and dried.

2.1.3. Hydrothermal Synthesis of a Zn(II)-DHTA-Bipyridine Coordination Polymer

This protocol describes the synthesis of a mixed-ligand zinc coordination polymer.[2]

-

Reaction Mixture: Combine Zn(CH₃COO)₂·2H₂O, this compound, and 2,2'-bipyridine (B1663995) in a molar ratio in a Teflon-lined stainless-steel autoclave containing a suitable solvent (e.g., water or a water/organic solvent mixture).

-

Hydrothermal Reaction: Heat the sealed autoclave to 145 °C for 96 hours.

-

Cooling and Product Isolation: The reaction mixture is slowly cooled to room temperature at a rate of 5 °C per hour. The resulting dark red, block-shaped crystals are collected by filtration and washed with distilled water.

Structural Analysis and Coordination Modes

The coordination of this compound with metal ions is highly versatile, owing to the presence of four potential donor oxygen atoms. The deprotonation state of the carboxylic acid and hydroxyl groups, influenced by the synthesis conditions (e.g., pH), dictates the coordination mode.

Crystallographic Data

The crystal structures of several metal-DHTA coordination compounds have been determined by single-crystal and powder X-ray diffraction. A summary of the crystallographic data for some representative transition metal complexes is presented in the table below.

| Compound | Metal Ion | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| Mn₂(dhtp) (MOF-74) | Mn²⁺ | Hexagonal | R-3 | 26.13173 | 26.13173 | 6.65197 | 90 | 90 | 120 | [3] |

| Co₂(dhtp) (MOF-74) | Co²⁺ | Hexagonal | R-3 | 26.5738 | 26.5738 | 6.80883 | 90 | 90 | 120 | [3] |

| Ni₂(dhtp) (MOF-74) | Ni²⁺ | Hexagonal | R-3 | 26.5738 | 26.5738 | 6.80883 | 90 | 90 | 120 | [3] |

| Zn₂(dhtp) (MOF-74) | Zn²⁺ | Hexagonal | R-3 | 26.5738 | 26.5738 | 6.80883 | 90 | 90 | 120 | [3] |

| [Zn(Bpy)(DHTA)₀.₅]ₙ | Zn²⁺ | Monoclinic | P2₁/c | - | - | - | - | - | - | [2] |

| {[Ho₂(DHTA)₃(H₂O)₅]·H₂O}ₙ | Ho³⁺ | Triclinic | P-1 | 9.6617 | 11.902 | 13.284 | 100.617 | 92.765 | 106.715 | [4] |

| This compound dihydrate | - | Monoclinic | P2/c | 5.1883 | 17.545 | 5.4990 | 90 | 103.03 | 90 | [5][6] |

Spectroscopic and Thermal Properties

Infrared Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy is a crucial tool for confirming the coordination of the DHTA ligand to the metal centers. The key vibrational bands of interest are those associated with the carboxylate and hydroxyl groups.

| Compound | νₐₛ(COO⁻) (cm⁻¹) | νₛ(COO⁻) (cm⁻¹) | ν(C-O) hydroxyl (cm⁻¹) | ν(M-O) (cm⁻¹) | Ref. |

| Ni-Cu-MOF-74 | 1582 | 1371 | - | 749 (Ni-O) | [1] |

| Ni-Co-MOF-74 | 1576 | 1389 | - | 741 (Ni-O), 560 (Co-O) | [1] |

| Ni-Zn-MOF-74 | 1582 | 1371 | - | 749 (Ni-O), 478 (Zn-O) | [1] |

The shift in the stretching frequencies of the carboxylate groups upon coordination is indicative of the coordination mode. A larger separation between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies compared to the free ligand suggests a monodentate coordination, while a smaller separation is characteristic of bidentate or bridging coordination modes.

Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to evaluate the thermal stability of the metal-DHTA coordination compounds. The TGA curves typically show initial weight loss corresponding to the removal of guest and coordinated solvent molecules, followed by the decomposition of the organic ligand at higher temperatures, ultimately leaving a metal oxide residue.

| Compound | Decomposition Temperature Range (°C) | Final Residue | Ref. |

| [Zn(Bpy)(DHTA)₀.₅]ₙ | 380 - 570 | ZnO | [2] |

| {[Ho₂(DHTA)₃(H₂O)₅]·H₂O}ₙ | 400 - 650 | Ho₂O₃ | [4] |

The high decomposition temperatures of many metal-DHTA frameworks indicate their robust nature.

Applications

The unique structural features and properties of metal-DHTA coordination compounds make them suitable for a variety of applications.

Gas Storage and Separation

The porous nature of many DHTA-based MOFs, particularly the MOF-74 series, makes them excellent candidates for gas storage and separation. The open metal sites within these frameworks can provide strong adsorption sites for small gas molecules like CO₂, H₂, and hydrocarbons.

Catalysis

The metal centers in DHTA-based MOFs can act as active catalytic sites. Their high surface area and well-defined porous structure allow for efficient access of substrates to these active sites. They have shown potential as heterogeneous catalysts in various organic transformations.

Luminescence and Sensing

Coordination compounds of DHTA with lanthanide ions are of particular interest due to their potential luminescent properties. The DHTA ligand can act as an "antenna" to absorb light and transfer the energy to the lanthanide ion, which then emits light at its characteristic wavelength. This property can be exploited for applications in sensing, where the luminescence is quenched or enhanced in the presence of specific analytes. For instance, a Zn(II)-DHTA-bipyridine complex has shown potential for sensing acetone (B3395972) and Fe³⁺ ions through luminescence quenching.[2]

Future Outlook

The coordination chemistry of this compound continues to be a vibrant area of research. Future efforts will likely focus on the synthesis of novel heterometallic and functionalized DHTA-based frameworks with tailored properties for specific applications. For drug development professionals, the porous and tunable nature of these materials holds promise for drug delivery systems, where the framework can act as a carrier for therapeutic agents. Further exploration of their catalytic and sensing capabilities could also lead to the development of novel diagnostic and therapeutic tools. A deeper understanding of the structure-property relationships through advanced characterization techniques and computational modeling will be crucial in guiding the rational design of next-generation materials based on this versatile ligand.

References

Unlocking the Potential of 2,5-Dihydroxyterephthalic Acid: A Technical Guide to its Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxyterephthalic acid (DHTA), a bifunctional aromatic organic compound, has emerged as a critical building block in the development of advanced materials with diverse applications. Its unique structure, featuring two hydroxyl and two carboxylic acid groups, allows for the formation of robust and functional materials through coordination with metal ions and participation in hydrogen bonding. This technical guide provides an in-depth exploration of the initial investigations into the applications of DHTA, focusing on its role in the synthesis of metal-organic frameworks (MOFs), electrochromic devices, fluorescent sensors, high-performance fibers, and photoelectric materials. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols, quantitative performance data, and visual representations of key processes and mechanisms.

Core Applications and Performance Data

The versatility of this compound has led to its use in a variety of cutting-edge applications. The following sections detail the key areas of investigation and present a summary of the quantitative performance data in structured tables for comparative analysis.

Metal-Organic Frameworks (MOFs) for Gas Storage and Separation

DHTA is a seminal linker for the construction of various MOFs, most notably the MOF-74 (also known as CPO-27) series. These materials are characterized by their high porosity and the presence of open metal sites, which are crucial for their exceptional gas adsorption and separation properties.

Table 1: Quantitative Data for Gas Adsorption in DHTA-Based MOFs

| MOF Material | Gas | Adsorption Capacity | Isosteric Heat of Adsorption (kJ/mol) | BET Surface Area (m²/g) | Pore Size (nm) |

| Ti(IV)-based MOF | H₂ | - | 6.6[1][2] | - | - |

| Ti(IV)-based MOF | CO₂ | - | 29.4[1][2] | - | - |

| Ni₂(dhtp) | N₂ | - | - | 1233[3] | - |

| Ni-MOF-74 | N₂ | - | - | 826.18[4] | 0.7[4] |

| Ni-IRMOF-74 | N₂ | - | - | 2104.8[4] | 1.1[4] |

The mechanism of gas separation in these MOFs is primarily driven by the strong interaction between the gas molecules and the open metal sites within the framework.[5] This allows for selective adsorption of certain gases over others.

References

Methodological & Application

Synthesis of MOF-74 from 2,5-Dihydroxyterephthalic Acid: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Metal-Organic Framework-74 (MOF-74), a class of porous crystalline materials with significant potential in various applications, including gas storage, catalysis, and drug delivery.[1][2] The synthesis involves the reaction of 2,5-dihydroxyterephthalic acid (H₄DOBDC) with a divalent metal salt. This protocol primarily focuses on the solvothermal synthesis method, which is widely employed for producing high-quality MOF-74 crystals.[3][4][5]

Overview and Applications

MOF-74, also known as CPO-27, is renowned for its high density of open metal sites and one-dimensional hexagonal pores, which contribute to its exceptional adsorption properties.[6] The ability to incorporate various divalent metal ions (e.g., Mg²⁺, Zn²⁺, Co²⁺, Ni²⁺) into the framework allows for the tuning of its chemical and physical properties.[7] In the context of drug development, MOF-74 has emerged as a promising nanocarrier for controlled drug release due to its high porosity, tunable properties, and biocompatibility, particularly with metals like magnesium.[1][8][9] The soluble nature of the metal centers in certain MOF-74 variants can facilitate rapid pharmacokinetics.[8][9]

Experimental Protocols

This section details the step-by-step procedure for the synthesis of MOF-74. The protocol is generalized, with specific quantities for different metal variants (Zn-MOF-74 and Mg-MOF-74) provided in the subsequent tables.

Materials and Reagents

-

This compound (H₄DOBDC or DHTA)

-

Metal Salt (e.g., Zinc nitrate (B79036) hexahydrate, Magnesium nitrate hexahydrate, Zinc acetate (B1210297) dihydrate)

-

N,N-Dimethylformamide (DMF)

-

Ethanol (EtOH)

-

Methanol (B129727) (MeOH)

-

Deionized Water (H₂O)

Solvothermal Synthesis of M-MOF-74 (M = Zn, Mg)

The solvothermal method is a common approach for synthesizing crystalline MOF-74.[3][4][5]

Procedure:

-

Precursor Solution Preparation: In a suitable vessel, dissolve this compound in the specified solvent system (typically a mixture of DMF, ethanol, and water).

-

Addition of Metal Salt: In a separate vessel, dissolve the corresponding metal salt in the solvent system.

-

Mixing: Slowly add the metal salt solution to the this compound solution while stirring to ensure a homogeneous mixture.

-

Reaction: Transfer the final mixture into a Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in a preheated oven at the specified temperature for the designated reaction time.

-

Cooling and Isolation: After the reaction is complete, allow the autoclave to cool down to room temperature. The crystalline product can then be isolated from the mother liquor by centrifugation or filtration.

-

Washing: To remove unreacted precursors and solvent molecules trapped within the pores, wash the collected crystals multiple times with fresh DMF followed by methanol.[5]

Post-Synthesis Activation

Activation is a critical step to remove the solvent molecules from the pores of the MOF, thereby exposing the open metal sites and making the material porous.[10][11][12]

Procedure:

-

Solvent Exchange: After the initial washing, immerse the synthesized MOF-74 crystals in fresh, anhydrous methanol. This solvent exchange should be repeated several times over a period of 1 to 3 days to ensure complete replacement of the high-boiling point synthesis solvents (like DMF) with a more volatile solvent (methanol).[3]

-

Drying and Activation: Place the solvent-exchanged MOF-74 in a vacuum oven. The material is typically activated by heating under vacuum at a specific temperature (e.g., 100-200 °C) for several hours (e.g., 12-24 hours).[3][10] This process removes the methanol and any remaining guest molecules, yielding the activated, porous MOF-74. For some variants like Co-MOF-74, higher activation temperatures (up to 300 °C) might be necessary to remove all guest molecules.[13][14]

Quantitative Data and Synthesis Parameters

The following tables summarize the reactant quantities and reaction conditions for the synthesis of different MOF-74 variants as reported in the literature.

Table 1: Synthesis Parameters for Zn-MOF-74

| Parameter | Value | Reference |

| Metal Source | Zinc nitrate hexahydrate | [12] |

| Ligand | This compound | [12] |

| Molar Ratio (Metal:Ligand) | ~2.6:1 | [12] |

| Solvent System | DMF, H₂O | [12] |

| Reaction Temperature | 100 °C | [12] |